An In-depth Technical Guide to 1,3-Bis(isocyanatomethyl)cyclohexane: Structure, Properties, and Applications
An In-depth Technical Guide to 1,3-Bis(isocyanatomethyl)cyclohexane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Bis(isocyanatomethyl)cyclohexane, a cycloaliphatic diisocyanate pivotal in the synthesis of advanced polymers. This document details its chemical structure, physicochemical properties, and key applications, with a focus on experimental protocols for its synthesis and polymerization.
Core Chemical Identity and Properties
1,3-Bis(isocyanatomethyl)cyclohexane, often referred to as H6XDI, is a key building block in the production of polyurethanes and other polymers.[1] Its chemical identity is well-established, and it is commercially available as a mixture of cis and trans isomers.[2]
Chemical Structure and Isomerism
The molecule consists of a cyclohexane ring with two isocyanatomethyl groups attached at the 1 and 3 positions. The cyclohexane ring is not planar, and the substituents can be in either axial or equatorial positions, leading to cis and trans stereoisomers. The cis isomer has both substituents on the same side of the ring, while the trans isomer has them on opposite sides.
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Caption: Chair conformations of cis and trans isomers.
Physicochemical and Spectroscopic Data
Below is a summary of the key physicochemical properties of 1,3-Bis(isocyanatomethyl)cyclohexane.
| Property | Value | Citations |
| CAS Number | 38661-72-2 | [2][3][4] |
| Molecular Formula | C10H14N2O2 | [3][4] |
| Molecular Weight | 194.23 g/mol | [3][4] |
| Appearance | Colorless liquid | [1] |
| Density | 1.101 g/mL at 25 °C | [2][3] |
| Boiling Point | 294.4 ± 13.0 °C (Predicted) | |
| Refractive Index | n20/D 1.485 (lit.) | [2][3] |
| Vapor Pressure | 0.4 mmHg at 98 °C | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2][5] |
| Purity | Typically ≥99.0% | [1][6] |
Experimental Protocols
Synthesis of 1,3-Bis(isocyanatomethyl)cyclohexane
The primary industrial synthesis route for 1,3-Bis(isocyanatomethyl)cyclohexane involves the phosgenation of its corresponding diamine, 1,3-bis(aminomethyl)cyclohexane.[7] A general overview of this process, as described in the patent literature, is provided below.[4]
Reaction Scheme:
C6H10(CH2NH2)2 + 2 COCl2 → C6H10(CH2NCO)2 + 4 HCl
General Procedure:
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Salt Formation: 1,3-Bis(aminomethyl)cyclohexane is reacted with hydrogen chloride in an inert solvent, such as chlorobenzene, to form the diamine hydrochloride salt. This step is typically carried out at around 25°C.[4]
-
Phosgenation: The resulting slurry of the hydrochloride salt is then reacted with phosgene. This reaction is often performed in a series of reactors at controlled temperatures.[4]
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Purification: After the reaction is complete, the product is purified. This typically involves distilling off the solvent and then purifying the 1,3-Bis(isocyanatomethyl)cyclohexane composition.[4]
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Caption: General synthesis workflow.
Synthesis of Polyurethane using 1,3-Bis(isocyanatomethyl)cyclohexane
1,3-Bis(isocyanatomethyl)cyclohexane is a versatile monomer for the synthesis of polyurethanes, offering advantages such as good light stability.[3] The following is a general protocol for the synthesis of a linear thermoplastic polyurethane.
Key Reactants:
-
Diisocyanate: 1,3-Bis(isocyanatomethyl)cyclohexane (H6XDI)
-
Polyol: A long-chain diol, such as polytetramethylene glycol (PTMG), which forms the soft segment.[3]
-
Chain Extender: A short-chain diol, like 1,4-butanediol (BDO), which contributes to the hard segment.[3]
-
Catalyst: A catalyst such as dibutyltin dilaurate (DBTDL) is often used to control the reaction rate.[3]
General Two-Step Procedure (Prepolymer Method):
-
Prepolymer Formation:
-
Dry the polyol and chain extender under vacuum to remove any moisture.[3]
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), charge the 1,3-Bis(isocyanatomethyl)cyclohexane.[3]
-
Slowly add the polyol to the diisocyanate with stirring. An excess of the diisocyanate is typically used (e.g., a 2:1 NCO:OH molar ratio).[3]
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).[3]
-
Heat the mixture (e.g., to 75°C) and allow it to react for a set period (e.g., 2-3 hours) to form the NCO-terminated prepolymer. The reaction can be monitored by titrating for the %NCO content.[3]
-
-
Chain Extension:
-
Cool the prepolymer (e.g., to ~60°C).[3]
-
Slowly add the stoichiometric amount of the chain extender (e.g., 1,4-butanediol) to the stirred prepolymer.[3]
-
The viscosity will increase as the polymer chains grow.
-
The final polymer can be cast into a mold and cured at an elevated temperature to obtain the final polyurethane material.
-
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Caption: Polyurethane synthesis pathway.
Applications in Research and Drug Development
The unique properties of polyurethanes derived from 1,3-Bis(isocyanatomethyl)cyclohexane make them suitable for a range of specialized applications.
-
Biomaterials and Drug Delivery: Its ability to form biodegradable hydrogels opens avenues for its use in controlled drug delivery systems.[8] The biocompatibility of polyurethanes makes them attractive for various biomedical applications.[9]
-
High-Performance Coatings and Adhesives: The cycloaliphatic nature of 1,3-Bis(isocyanatomethyl)cyclohexane imparts excellent UV stability, making it ideal for coatings that require weather resistance.[1] It is also used as a precursor for pressure-sensitive adhesives with high optical transmittance, suitable for applications like foldable displays and medical devices.[5]
-
Elastomers: This diisocyanate is used to produce polyurethane elastomers with superior mechanical properties compared to those based on some other aliphatic isocyanates.[10]
Safety and Handling
1,3-Bis(isocyanatomethyl)cyclohexane is a reactive chemical and requires careful handling. It is classified as acutely toxic upon inhalation and can cause severe skin burns and eye damage.[6] It is also a respiratory and skin sensitizer.[6] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[2] It should be stored in a cool, dry, and well-ventilated place, away from moisture and light.
This guide serves as a foundational resource for professionals working with 1,3-Bis(isocyanatomethyl)cyclohexane. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant safety data sheets (SDS) before handling this chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. Polyurethane elastomers based on 1,3 and 1,4-bis(isocyanatomethyl)cyclohexane | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. CN114031744B - Bis (isocyanatomethyl) cyclohexane compositions, modified compositions thereof, and methods of making - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Bis(aminomethyl)cyclohexane - Wikipedia [en.wikipedia.org]
- 8. 1,3-Bis(isocyanatomethyl)cyclohexane mixture of cis and trans, 99 38661-72-2 [sigmaaldrich.com]
- 9. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]
- 10. EP1586554A1 - Purification of 1,3-bis(aminomethyl)cyclohexane by distillation - Google Patents [patents.google.com]
